4-Chloro-2-phenylquinazoline (CAS 6484-25-9) is a mono-chlorinated electrophilic building block utilized in the synthesis of pharmaceuticals, OLED materials, and agrochemicals. Featuring a pre-installed phenyl group at the C-2 position and an activated C(4)-Cl bond, this compound serves as a direct precursor for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By providing a stable, regiochemically unambiguous scaffold, it eliminates the need for in-situ chlorination of quinazolinone precursors and offers greater handling stability compared to unsubstituted analogs, making it a critical raw material for scaling complex quinazoline-based architectures [1].
Attempting to substitute 4-chloro-2-phenylquinazoline with cheaper, unfunctionalized analogs like 2,4-dichloroquinazoline introduces severe process liabilities. 2,4-dichloroquinazoline possesses two reactive halogen sites, requiring strict stoichiometric and cryogenic temperature controls to achieve selective C-4 substitution, often resulting in inseparable mixtures of C-2/C-4 functionalized products and significant yield penalties. Similarly, utilizing the unactivated precursor, 2-phenylquinazolin-4(3H)-one, forces manufacturers to perform a harsh, highly corrosive chlorination step using phosphorus oxychloride (POCl3) or thionyl chloride prior to coupling. Procuring the pre-activated 4-chloro-2-phenylquinazoline bypasses these hazardous activation steps, ensures absolute regiocontrol, and significantly streamlines downstream purification [1].
In palladium-catalyzed cross-coupling and SNAr reactions, 4-chloro-2-phenylquinazoline offers a single electrophilic site at the C-4 position. When compared to the baseline 2,4-dichloroquinazoline, which frequently yields a mixture of C-4 mono-substituted and C-2,4 di-substituted byproducts unless strictly controlled, the 2-phenyl derivative ensures 100% regioselectivity. For example, amination or Grignard couplings with 2,4-dichloroquinazoline require careful modulation to favor the C-4 position, whereas 4-chloro-2-phenylquinazoline smoothly undergoes substitution at C-4 in isolated yields of 70-85% without the risk of over-reaction at C-2 [1].
| Evidence Dimension | Regiochemical Purity and Yield in C-4 Substitution |
| Target Compound Data | 100% regioselectivity for C-4 substitution; typical isolated yields 70-85% under standard conditions. |
| Comparator Or Baseline | 2,4-Dichloroquinazoline (frequent C-2/C-4 di-substitution mixtures). |
| Quantified Difference | Eliminates C-2/C-4 di-substitution byproducts, improving the effective yield of the desired mono-substituted core by avoiding complex chromatographic separations. |
| Conditions | Standard SNAr (amines, DIPEA, reflux) or Pd-catalyzed cross-coupling. |
Procuring the 2-phenyl protected scaffold eliminates the need for costly and time-consuming purification steps required to resolve regioisomer mixtures.
Synthesizing 4-substituted-2-phenylquinazolines from the corresponding 2-phenylquinazolin-4(3H)-one requires an aggressive chlorination step using excess POCl3 or SOCl2 at reflux, which generates stoichiometric corrosive HCl and phosphoric acid waste. By directly procuring 4-chloro-2-phenylquinazoline, manufacturers bypass this hazardous step. Studies demonstrate that utilizing the pre-chlorinated scaffold allows direct entry into SNAr with amines (e.g., morpholine, piperazine) in benign solvents like n-butanol or THF, achieving target compounds in 54-84% yields without the environmental and safety overhead of handling bulk chlorinating agents[1].
| Evidence Dimension | Process Step Economy and Waste Generation |
| Target Compound Data | 0 equivalents of POCl3 required; direct SNAr coupling achieves 54-84% yields. |
| Comparator Or Baseline | 2-Phenylquinazolin-4(3H)-one (requires excess POCl3/SOCl2 and >100 °C reflux). |
| Quantified Difference | Saves one full synthetic step and eliminates the generation of highly corrosive, stoichiometric acidic waste streams. |
| Conditions | Industrial or bench-scale synthesis of 4-amino-2-phenylquinazoline derivatives. |
Bypassing the POCl3 activation step significantly reduces reactor corrosion, safety hazards, and waste disposal costs in scale-up environments.
The C(4)-Cl bond in quinazolines is activated due to the alpha-nitrogen effect. In 4-chloro-2-phenylquinazoline, this activation allows for mild nucleophilic displacement and oxidative addition in cross-coupling. Theoretical calculations and empirical data indicate that the C(4)-Cl bond is significantly more reactive than standard aryl chlorides. This enables Sonogashira, Suzuki, and Kumada couplings to proceed at room temperature or mild heating (25-60 °C) with standard palladium catalysts, whereas unactivated aryl chlorides typically require temperatures exceeding 100 °C and specialized phosphine ligands[1].
| Evidence Dimension | Reaction Temperature for Cross-Coupling |
| Target Compound Data | Proceeds at 25–60 °C for standard Pd-catalyzed couplings (e.g., Sonogashira). |
| Comparator Or Baseline | Unactivated Aryl Chlorides (typically require >100 °C). |
| Quantified Difference | Reduces required reaction temperatures by 40–80 °C, enabling the use of standard, less expensive phosphine ligands. |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Pd(PPh3)4, CuI, base, DMF/THF). |
Lower energy requirements and compatibility with cheaper catalyst systems directly reduce the cost of goods for complex pharmaceutical intermediates.
4-Chloro-2-phenylquinazoline is a primary starting material for developing 4-amino-2-phenylquinazoline derivatives, which are pharmacophores in oncology and virology. It is directly used to synthesize inhibitors of Cytochrome P450 1B1 (CYP1B1) to overcome paclitaxel resistance, and non-nucleoside inhibitors of Bovine Viral Diarrhea Virus (BVDV). Its pre-installed 2-phenyl group is a conserved motif in these targets, making it an efficient building block for these specific pipelines [1].
In materials science, the 2-phenylquinazoline core is valued for its electron-deficient nature and extended conjugation. 4-Chloro-2-phenylquinazoline undergoes efficient Suzuki-Miyaura or Stille cross-coupling with various aryl or heteroaryl boronic acids to yield highly conjugated, luminescent materials used in the electron transport layers of Organic Light-Emitting Diodes (OLEDs) [2].
Because the C(4)-Cl bond is susceptible to SNAr by a wide range of primary and secondary amines, alcohols, and thiols, this compound is highly effective for high-throughput library generation. Medicinal chemists can procure this single scaffold to rapidly synthesize dozens of 4-substituted analogs in parallel, without needing to optimize the core synthesis or resolve regioselectivity issues [3].
Irritant